4,4-Dimethyl-1,2-oxazolidin-3-one
Overview
Description
4,4-Dimethyl-1,2-oxazolidin-3-one is a heterocyclic organic compound with the molecular formula C5H9NO2This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached to the carbon at position 4 .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1,2-oxazolidin-3-one change over time. The compound is relatively stable under ambient conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to sustained inhibition of cell growth and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and viral strains. At higher doses, it can cause adverse effects, including toxicity and lethargy . The threshold effects observed in these studies indicate that careful dosage management is crucial to maximize the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways includes the modulation of enzyme activity, which can lead to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is essential for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These modifications guide the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function are influenced by its localization, as it interacts with biomolecules in these specific cellular regions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-1,2-oxazolidin-3-one can be synthesized through the reaction of N-hydroxy-3-chloro-2,2-dimethylpropanamide with sodium hydroxide in methanol. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is dried, and the solvent is evaporated to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors and more efficient extraction and purification techniques to handle bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms participate in forming new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as an intermediate in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting their normal functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidinone with a different ring structure.
2-Oxazolidinone: A simpler oxazolidinone without the methyl groups.
2,5-Oxazolidinedione: Contains an additional carbonyl group compared to 4,4-Dimethyl-1,2-oxazolidin-3-one.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups at position 4. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other oxazolidinones .
Properties
IUPAC Name |
4,4-dimethyl-1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRXRHXOZHHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CONC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348985 | |
Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-07-6 | |
Record name | 4,4-Dimethyl-3-isoxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81778-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyl-1,2-oxazolidin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-1,2-oxazolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clomazone affect plants?
A: Clomazone acts as a herbicide by disrupting the photosynthetic pathway in susceptible plants. [, , ] Specifically, it interferes with the photosynthetic electron transport chain, impacting crucial parameters like Fv/Fm (maximum quantum yield of photosystem II), PIabs (performance index), and others. [] This disruption leads to a build-up of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), ultimately causing oxidative stress and programmed cell death (PCD) in the plant. []
Q2: Are all plant species equally sensitive to clomazone?
A: Research suggests varying sensitivities to clomazone among different plant species. Studies comparing maize, sunflower, and barley found sunflower to be the most sensitive to clomazone residues in soil. [, ] Interestingly, while maize fresh weight seemed unaffected, other parameters showed significant inhibition. [] This highlights the complexity of herbicide action and the need for species-specific evaluations.
Q3: Can plants develop tolerance to clomazone?
A: Yes, some plants exhibit tolerance mechanisms against clomazone. For example, the tobacco variety Xanthi showed greater tolerance compared to the Virginie variety. [] This tolerance was linked to a more efficient electron transport system beyond the plastoquinone pool (QA) and a more robust antioxidant system, including enzymes like ascorbate peroxidase (APX) and monodehydroascorbate reductase (MDHAR). []
Q4: Can we induce tolerance to clomazone in sensitive plants?
A: Research suggests that pre-treating sensitive plants can enhance their tolerance to clomazone. Exposing Virginie tobacco seedlings to short cycles of light and darkness (16 minutes light/8 minutes dark) for three days before clomazone application improved their tolerance. [] This "priming" effect stimulated alternative electron dissipation pathways (like photorespiration) and modified circadian rhythms, ultimately boosting antioxidant defenses and mitigating PCD. [] This protective effect persisted throughout the plant's growth, leading to improved growth and net photosynthesis even during the flowering stage. []
Q5: How can we assess the residual activity of clomazone in soil?
A: Bioassays offer a valuable tool to evaluate clomazone residues in soil. [, ] By growing sensitive plant species (like sunflower, barley, or maize) in soil treated with various clomazone concentrations, researchers can assess the herbicide's impact on plant growth and physiology. [, ] Measuring parameters such as shoot height, fresh and dry weight, and pigment content (carotenoids, chlorophyll a and b) allows for a comprehensive evaluation of the residual herbicide activity. [, ] These bioassays are crucial for understanding the persistence of clomazone in the environment and its potential impact on subsequent crops.
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